

Astragaloside I (CAS 84680-75-1): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Astragaloside I**

Cat. No.: **B600224**

[Get Quote](#)

An In-depth Review of the Pharmacological Properties and Mechanisms of a Promising Natural Compound

Astragaloside I, a lanolin alcohol-type tetracyclic triterpenoid saponin, is a key bioactive constituent isolated from the roots of *Astragalus membranaceus* (Fisch.) Bunge. Identified by the Chemical Abstracts Service (CAS) number 84680-75-1, this natural product, also known as Cyclosieversioside B or Astrasieversianin IV, has garnered significant attention within the scientific community for its diverse pharmacological activities.^{[1][2]} This technical guide provides a comprehensive overview of the current research on **Astragaloside I**, focusing on its mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols to support further investigation by researchers, scientists, and drug development professionals.

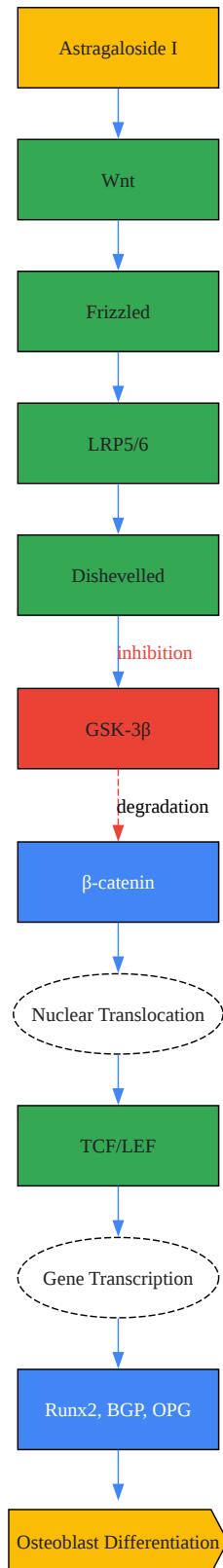
Physicochemical Properties and Formulations

A solid understanding of **Astragaloside I**'s physicochemical properties is fundamental for experimental design.

Property	Value
CAS Number	84680-75-1
Molecular Formula	C ₄₅ H ₇₂ O ₁₆
Molecular Weight	869.0 g/mol [3]
Synonyms	AS-I, AST-I, Cyclosieversioside B, Astrasieversianin IV [1] [3]
Purity	≥95% (HPLC)
Solubility	DMF: 20 mg/mL, DMSO: 30 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL

In vivo studies have utilized specific formulations to enhance the bioavailability of **Astragaloside I**. A common preparation involves a solution of 10% DMSO and 90% Corn Oil, which achieves a solubility of at least 2.5 mg/mL (2.88 mM). Another formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, also reaching a solubility of ≥ 2.5 mg/mL (2.88 mM).

Core Pharmacological Activities and Mechanisms of Action

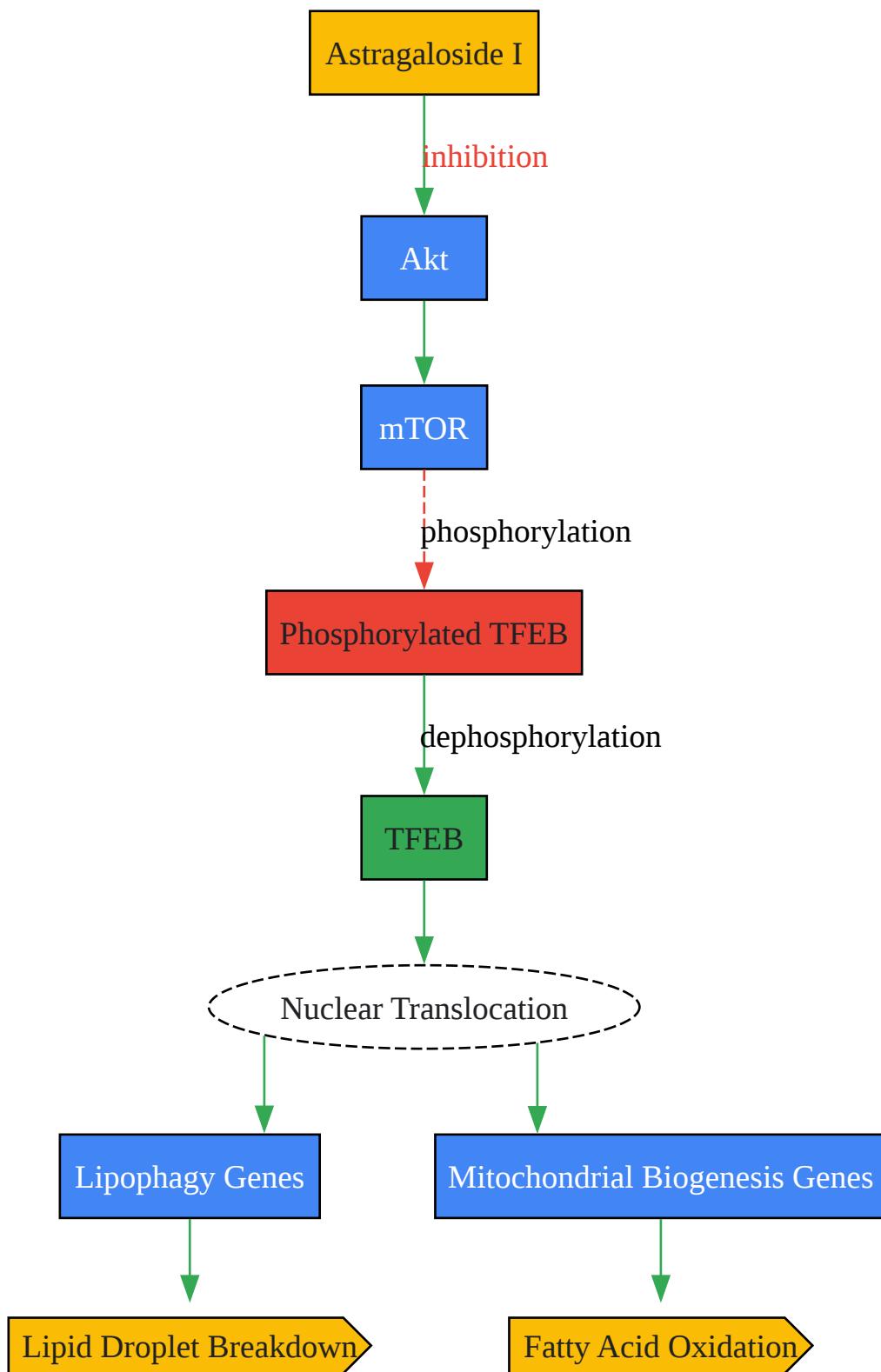

Astragaloside I has demonstrated a range of biological effects, with a significant body of research focusing on its osteogenic, anti-hyperlipidemic, and renoprotective properties.

Osteogenic Effects via Wnt/β-catenin Signaling

A primary area of investigation for **Astragaloside I** is its ability to promote bone formation. It stimulates osteoblast differentiation and matrix mineralization, making it a potential therapeutic agent for osteoporosis and related conditions.

The principal mechanism underlying this osteogenic activity is the activation of the Wnt/β-catenin signaling pathway. In murine osteoblastic MC3T3-E1 cells, **Astragaloside I** has been shown to upregulate the expression of key osteogenesis marker genes in a concentration-dependent manner (10-40 μM). This includes increased expression of β-catenin, Runt-related

transcription factor 2 (Runx2), bone gamma-carboxyglutamate protein (BGP), and osteoprotegerin (OPG), as well as modulation of the RANKL/OPG ratio.


[Click to download full resolution via product page](#)

Astragaloside I-mediated activation of the Wnt/β-catenin signaling pathway.

Regulation of Lipid Metabolism through Akt/mTOR/TFEB Pathway

Recent research has highlighted the potential of **Astragaloside I** in managing hyperlipidemia. It has been shown to promote lipophagy and mitochondrial biogenesis, leading to a reduction in total cholesterol (TC) and triglyceride (TG) levels in both the liver and blood.

This lipid-lowering effect is mediated through the Akt/mTOR signaling pathway, which in turn regulates the transcription factor EB (TFEB). **Astragaloside I** inhibits the phosphorylation of TFEB, facilitating its translocation to the nucleus. Once in the nucleus, TFEB enhances the transcription of genes involved in lipophagy and mitochondrial biogenesis, ultimately leading to the breakdown of lipid droplets and fatty acid degradation.

[Click to download full resolution via product page](#)

Mechanism of **Astragaloside I** in improving hyperlipidemia.

Renoprotective Effects in Diabetic Kidney Disease

Astragaloside I has demonstrated therapeutic potential in the context of diabetic kidney disease (DKD) by attenuating renal fibrosis. In both *in vivo* models using db/db mice and *in vitro* studies with high glucose-induced SV40-MES-13 cells, **Astragaloside I** was found to ameliorate renal dysfunction and mitigate pathological alterations in renal tissues.

The underlying mechanism involves the regulation of the HDAC3/Klotho/TGF- β 1 loop.

Astragaloside I directly binds to and downregulates the expression of histone deacetylase 3 (HDAC3). This, in turn, upregulates the expression and release of Klotho, a potent anti-aging and anti-fibrotic protein. The increase in Klotho subsequently suppresses the activation of the transforming growth factor- β 1 (TGF- β 1)/Smad2/3 pathway, a key driver of renal fibrosis.

Other Investigated Signaling Pathways

Beyond the well-characterized pathways, research suggests **Astragaloside I** interacts with several other signaling networks:

- PI3K/Akt/NF- κ B Pathway: **Astragaloside I** may protect cerebral tissue from ischemia-induced free radical damage and inhibit the activation of BV-2 microglial cells by suppressing this pathway.
- BMP and RANK Pathways: In the context of osteogenesis, **Astragaloside I** also appears to activate the Bone Morphogenetic Protein (BMP) pathway and influence the RANK pathway.
- Src/PI3K/Akt, NF- κ B, MAPK, and TLRs Signaling: In the treatment of osteoarthritis, **Astragaloside I** is thought to act on multiple targets, with its molecular mechanism involving these pathways.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are crucial.

Cell Culture and Treatment

- Cell Line: MC3T3-E1 murine osteoblastic cells.

- Culture Conditions: Cells are cultured in a suitable medium, which is changed every two days.
- Treatment: **Astragaloside I** is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. The stock solution is then diluted in the culture medium to final concentrations ranging from 10 to 40 μ M. Control groups receive the vehicle (e.g., DMSO) at the same final concentration as the treated groups.
- Incubation Time: The duration of treatment varies depending on the assay, ranging from 1 to 6 days.

Cytotoxicity Assay

- Objective: To determine the effect of **Astragaloside I** on cell viability.
- Method: MC3T3-E1 cells are seeded in 96-well plates and treated with varying concentrations of **Astragaloside I** (0, 10, 20, 40 μ M) for 1, 3, or 6 days. Cell viability can be assessed using standard assays such as the MTT or MTS assay.
- Results: No obvious cytotoxic effect was observed in MC3T3-E1 cells at the tested concentrations.

Western Blot Analysis

- Objective: To quantify the expression levels of specific proteins involved in signaling pathways.
- Method:
 - MC3T3-E1 cells are treated with **Astragaloside I** (0, 10, 20, 40 μ M) for 5 days.
 - Cells are lysed, and total protein is extracted.
 - Protein concentration is determined using a BCA protein assay kit.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

- The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., β -catenin, Runx2) and a loading control (e.g., β -actin).
- The membrane is then incubated with a corresponding secondary antibody.
- Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Results: **Astragaloside I** treatment stimulated the expression of β -catenin and Runx2 in a concentration-dependent manner.

[Click to download full resolution via product page](#)

Experimental workflow for Western Blot analysis.

Quantitative Data Summary

The following tables summarize the key quantitative data from the cited research on **Astragaloside I**.

Table 1: In Vitro Osteogenic Activity of **Astragaloside I** in MC3T3-E1 Cells

Parameter	Concentration (µM)	Incubation Time	Result	Reference
Gene Expression (β -catenin, Runx2, BGP, OPG, RANKL)	10 - 40	5 days	Upregulation of osteogenesis marker genes	
Protein Expression (β -catenin, Runx2)	10, 20, 40	5 days	Stimulated expression	
Cell Viability	10, 20, 40	1, 3, or 6 days	No obvious cytotoxic effect	
Alkaline Phosphatase Activity	10 - 40	Not specified	Increased activity	
Matrix Mineralization	10 - 40	Not specified	Increased mineralization	

Conclusion and Future Directions

Astragaloside I is a promising natural compound with well-documented osteogenic properties and emerging evidence for its beneficial effects on lipid metabolism and diabetic kidney disease. Its mechanisms of action are being elucidated, with the Wnt/ β -catenin, Akt/mTOR/TFEB, and HDAC3/Klotho/TGF- β 1 pathways identified as key mediators of its biological activities. The detailed experimental protocols and summarized quantitative data provided in this guide offer a solid foundation for researchers to design and conduct further studies.

Future research should focus on:

- Elucidating the detailed molecular interactions of **Astragaloside I** with its protein targets.
- Conducting comprehensive preclinical studies in various animal models to further validate its therapeutic efficacy and safety.

- Exploring its potential in other therapeutic areas, given the diverse signaling pathways it modulates.
- Developing optimized formulations to enhance its bioavailability for potential clinical applications.

The continued investigation of **Astragaloside I** holds significant promise for the development of novel therapeutics for a range of debilitating diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Astragaloside I | Wnt/beta-catenin | TargetMol [targetmol.com]
- 2. Astragaloside I = 97 HPLC 84680-75-1 [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Astragaloside I (CAS 84680-75-1): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b600224#astragaloside-i-cas-number-84680-75-1-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com